molecular formula C11H14N2O4 B1620746 3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid CAS No. 215364-83-3

3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid

Cat. No. B1620746
M. Wt: 238.24 g/mol
InChI Key: RHWZUWMMDWXKLZ-UHFFFAOYSA-N
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Description

“3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . The compound has a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .


Synthesis Analysis

The synthesis of this compound might involve complex organic reactions. One method could involve the use of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) as a coformer to pyridine carboxylic acid cocrystallization . Another method could involve the functionalization of Fe3O4 nanoparticles as an organic–inorganic hybrid heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of “3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” is likely to be complex due to the presence of the diethylcarbamoyloxy group and the carboxylic acid group. The structure can be analyzed using various techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM .


Chemical Reactions Analysis

The chemical reactions involving “3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” could be complex and might involve multiple steps. For instance, the reaction with squaric acid leads to the formation of new complexes .

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

One study investigated the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives. These compounds, including derivatives like 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The DNA interactions of these molecules were analyzed through molecular docking simulations, highlighting their potential in developing antimicrobial agents and understanding molecular interactions with DNA (Ö. Tamer et al., 2018).

Extraction and Separation Processes

Another area of application involves the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents. This study provides insight into the optimization of extraction processes for pyridine carboxylic acids, which are widely used in food, pharmaceutical, and biochemical industries. The research focused on understanding the effects of diluent, extractant composition, and initial acid concentration on extraction efficiency (Sushil Kumar & B. V. Babu, 2009).

Heterocyclic Chemistry and Organic Synthesis

In the realm of organic synthesis, the study of pyridine carboxylic acid derivatives also plays a crucial role. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates showcases the utility of these compounds as scaffolds for generating highly functionalized isoxazole derivatives. Such research underlines the importance of pyridine carboxylic acid derivatives in developing new organic synthetic methodologies (J. G. Ruano, Cristina Fajardo, & M. R. Martín, 2005).

Catalysis and Material Science

Research in catalysis and material science has also highlighted the significance of pyridine carboxylic acids. For instance, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as magnetic catalysts for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions. This study exemplifies the role of pyridine carboxylic acid derivatives in creating environmentally friendly catalysts for organic transformations (Sakineh Asghari & M. Mohammadnia, 2016).

properties

IUPAC Name

3-(diethylcarbamoyloxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-13(4-2)11(16)17-9-7-12-6-5-8(9)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWZUWMMDWXKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363752
Record name 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid

CAS RN

215364-83-3
Record name 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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